Cholest-5-ene
Übersicht
Beschreibung
Cholest-5-ene is a chemical compound with the molecular formula C27H46 . It is a steroidal compound that plays a significant role in the biosynthesis of steroid drugs .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, one study describes the synthesis of unlabeled and tritium-labeled this compound-3β,7α,12α-triol. The formation of this compound-3β,7α,12α-triol was shown in incubations of cholesterol and this compound-3β,7α-diol with the 20,000 x g supernatant fluid of rat liver homogenates .Molecular Structure Analysis
The molecular structure of this compound is characterized by 7 defined stereocentres . A single crystal X-ray investigation of the compound revealed that the van der Waals interactions play a key role in the formation of the elementary structure .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For example, reactions of this compound or its 3β-substituted derivatives with chlorine in chloroform or chlorobenzene give as kinetically controlled products the expected 5α,5β-dichloride, accompanied by the isomeric 5β,6α-dichloride as a minor component .Physical And Chemical Properties Analysis
This compound has an average mass of 370.654 Da and a monoisotopic mass of 370.359955 Da . The absorption spectrum exhibited a strong absorption band of approximately 246nm, and the fluorescence spectrum of the compound showed one broad peak at 367nm. Thermal studies established that the compound undergoes no phase transition and is stable up to 200°C .Wissenschaftliche Forschungsanwendungen
Inhibition of Cholesterol Synthesis and Absorption
Cholest-5-ene derivatives, such as 5α-cholest-8(14)-en-3β-ol-15-one, have been studied for their ability to inhibit cholesterol synthesis. Schroepfer et al. (1987) found that dietary administration of this compound in rats significantly reduced the intestinal absorption of cholesterol, indicating its potential for managing cholesterol levels (Schroepfer, Christophe, Needleman, Kisic, & Sherrill, 1987).
Anti-Mycobacterial Properties
This compound derivatives exhibit anti-mycobacterial properties. Frank et al. (2016) demonstrated that cholesterol analogs, including (25R)-cholest-5-en-3β,16β,26-triol, inhibit the growth of Mycobacterium tuberculosis. These findings suggest a novel class of anti-mycobacterial agents (Frank, Zhao, Wong, Basudhar, De Voss, & Ortiz de Montellano, 2016).
Quantitation in Biological Samples
This compound derivatives have been identified and quantified in biological samples. Breuer (1995) identified this compound-3β,4β-diol in human plasma and rat liver, providing a method for quantitating this compound in biological samples (Breuer, 1995).
Conversion to Cholesterol in Liver
The conversion of this compound derivatives to cholesterol has been studied. Monger, Parish, and Schroepfer (1980) showed that 5α-cholest-8(14)-en-3β-ol-15-one is convertible to cholesterol in rat liver homogenates, suggesting its involvement in cholesterol metabolism (Monger, Parish, & Schroepfer, 1980).
Anti-Obesity and Serum Lipid Reduction
This compound derivatives have shown potential in reducing obesity and serum lipid concentrations. Suzuki, Shimizu, and Nakata (1998) found that cholest-4-en-3-one derivatives significantly inhibited body weight gain, fat accumulation, and serum triglyceride and cholesterol levels in animals (Suzuki, Shimizu, & Nakata, 1998).
Anti-Cancer Properties
Iversen et al. (1986) studied the effect of 7,22-dihydroxycholesterols (stereoisomers of this compound) on tumor development. Their findings suggest a growth-inhibitory effect on carcinoma development, indicating potential anti-cancer properties (Iversen, Kolberg, Smith-Kielland, & Stabursvik, 1986).
Alleviation of Metabolic Disorders in Obesity
Nagao et al. (2021) investigated cholest-5-en-3-one (5-cholestenone) in obese mice. They found that this cholesterol metabolite significantly alleviated hyperglycemia and hyperinsulinemia in obese mice, suggesting its role in managing obesity-related metabolic disorders (Nagao, Inoue, Suzuki, Shimizu, & Yanagita, 2021).
Production and Purification for Therapeutic Uses
Wu, Li, Song, and Li (2015) explored the production and purification of cholest-4-en-3-one for its positive uses against obesity, liver disease, and in steroid drug synthesis. Their work contributes to the industrial-scale production of high-purity cholest-4-en-3-one (Wu, Li, Song, & Li, 2015).
Wirkmechanismus
Safety and Hazards
When handling Cholest-5-ene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Cholest-5-ene plays a significant role in the biosynthesis of steroid drugs. An in-depth understanding of the structures and molecular mechanisms of enzymes in these degradation processes will facilitate the creation of enzyme mutants with better catalytic capabilities. The introduction of the engineered enzymes into the microbial cell factories may contribute to the industrial production of steroid drugs .
Eigenschaften
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h12,19-20,22-25H,6-11,13-18H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGDZMYNKLTSKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
570-74-1 | |
Record name | CHOLEST-5-ENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.